molecular formula C32H12BF24K B016934 Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate CAS No. 105560-52-9

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Cat. No.: B016934
CAS No.: 105560-52-9
M. Wt: 902.3 g/mol
InChI Key: DGEVYOMQOPNBCY-UHFFFAOYSA-N
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Description

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a chemical compound with the empirical formula C32H12BF24K. It is known for its use in ion-selective electrodes and as a non-coordinating anion in various chemical applications. The compound is characterized by its high molecular weight and the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate typically involves the reaction of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide with sodium tetrafluoroborate. The reaction proceeds as follows : [ \text{NaBF}_4 + 4 \text{ArF-MgBr} \rightarrow 4 \text{MgBrF} + \text{NaBArF}_4 ] where ArF represents the 3,5-bis(trifluoromethyl)phenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate primarily undergoes substitution reactions due to the presence of the borate anion. It is also involved in complexation reactions with various cations.

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically the substituted borate compounds and metal complexes, which are used in various catalytic and analytical applications .

Comparison with Similar Compounds

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
  • Lithium tetrakis(pentafluorophenyl)borate
  • Potassium tetrakis(4-chlorophenyl)borate

Comparison: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is unique due to the presence of multiple trifluoromethyl groups, which enhance its stability and non-coordinating properties compared to other similar compounds. For instance, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate shares similar properties but differs in its cation, which can influence its solubility and reactivity in certain applications .

Properties

IUPAC Name

potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEVYOMQOPNBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF24K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635670
Record name Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105560-52-9
Record name Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Customer
Q & A

A: KTFPB acts as an ionic additive in ISE membranes. [] Its incorporation can enhance selectivity, achieve theoretical EMF responses, lower electrode resistance, and improve long-term stability. [] This is particularly beneficial for electrodes based on electrically charged carriers. [] For instance, it significantly improves the performance of nitrite-selective electrodes. []

A: In plasticized PVC membranes, KTFPB, along with the plasticizer, influences the water uptake of the membrane. [, ] Research shows that KTFPB actually decreases water uptake, in contrast to higher plasticizer content which facilitates it. [] Understanding this water uptake mechanism is crucial for optimizing ISE performance.

A: Interestingly, KTFPB can influence the temperature dependence of ISE selectivity. [] Studies using KTFPB as an ion exchanger in PVC membranes for potassium-selective electrodes showed an inverse relationship between the logarithm of the selectivity coefficient for sodium over potassium (log KNa+,K+pot) and temperature. [] This suggests that temperature could be used as a tuning parameter for ISE selectivity.

ANone: While the provided research doesn't explicitly state the molecular formula and weight of KTFPB, its structure can be deduced from its name. It consists of a potassium cation (K+) and a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion. The anion features a central boron atom with four phenyl rings attached, each substituted with two trifluoromethyl groups.

ANone: Yes, research highlights the use of KTFPB in various ISE applications:

  • Phthalate-Selective Electrodes: KTFPB, alongside other additives, was incorporated into PVC membranes with Tin(IV) porphyrins as ionophores for phthalate detection. []
  • Pethidine Hydrochloride Selective Electrode: A PVC membrane electrode utilizing a pethidine hydrochloride and KTFPB association complex demonstrated Nernstian response for pethidine hydrochloride. []
  • Amantadine Potentiometric Detectors: KTFPB served as a cationic additive in amantadine-selective electrodes, influencing the slope and detection limit depending on the plasticizer used. []

ANone: While the provided research primarily focuses on ISEs, KTFPB finds use in other areas:

  • Organometallic Chemistry: KTFPB is used as a reagent in organometallic synthesis. For example, it facilitates chloride abstraction in transition-metal complexes. []

ANone: Effective research on KTFPB and related compounds benefits from:

  • Electrochemical techniques: Potentiometry and impedance spectroscopy are crucial for characterizing ISE performance. [, , , , , ]
  • Spectroscopic methods: FTIR-ATR spectroscopy helps analyze water uptake and interactions within the membrane. [, ]

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